molecular formula C10H11BrFN B578457 N-Cyclopropyl 2-bromo-6-fluorobenzylamine CAS No. 1355247-19-6

N-Cyclopropyl 2-bromo-6-fluorobenzylamine

Cat. No. B578457
CAS RN: 1355247-19-6
M. Wt: 244.107
InChI Key: CAPCGISPNVNOBL-UHFFFAOYSA-N
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Description

“N-Cyclopropyl 2-bromo-6-fluorobenzylamine” is a chemical compound with the CAS Number: 1355247-19-6 . It has a molecular weight of 244.11 and its IUPAC name is N-(2-bromo-6-fluorobenzyl)cyclopropanamine . The compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The molecular formula of “N-Cyclopropyl 2-bromo-6-fluorobenzylamine” is C10H11BrFN . The InChI code for this compound is 1S/C10H11BrFN/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2 .


Physical And Chemical Properties Analysis

“N-Cyclopropyl 2-bromo-6-fluorobenzylamine” has a molecular weight of 244.1 . Its InChI key is CAPCGISPNVNOBL-UHFFFAOYSA-N . The compound is typically stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

N-Cyclopropyl 2-bromo-6-fluorobenzylamine is used in synthesizing pharmaceutical intermediates. For instance, it plays a role in the improved synthesis of prasugrel intermediates, a drug used for preventing blood clots. The process involves using a Grignard reagent prepared from 2-fluorobenzyl bromide, producing cyclopropyl 2-fluorobenzyl ketone, which is then converted to 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (Zheng Min, 2013).

Antimycobacterial Activity

Compounds synthesized from N-Cyclopropyl 2-bromo-6-fluorobenzylamine have shown significant antimycobacterial activities. A study synthesized and evaluated newer 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, revealing potent in vitro and in vivo activities against various strains of Mycobacterium tuberculosis (P. Senthilkumar et al., 2008).

Antioxidant and Antibacterial Properties

A series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives synthesized through reactions involving N-Cyclopropyl 2-bromo-6-fluorobenzylamine displayed high antioxidant activities and moderate antibacterial properties. This indicates potential applications in developing antioxidant agents and antibacterials (F. Ghanbari Pirbasti et al., 2016).

In Vivo Metabolism Studies

Studies involving the metabolism of similar compounds, like 25B-NBF, in human hepatocytes, can inform the metabolism and elimination properties of N-Cyclopropyl 2-bromo-6-fluorobenzylamine-related substances. This is crucial for understanding the drug's pharmacokinetics and for screening substance abuse (Ju-Hyun Kim et al., 2019).

Electrochemical Studies

Electrochemical studies on compounds related to N-Cyclopropyl 2-bromo-6-fluorobenzylamine, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, provide insights into their reduction mechanisms. This is beneficial for developing analytical methods for quantitative analysis and understanding their electrochemical behavior (K. Srinivasu et al., 1999).

Safety and Hazards

The safety information and hazards associated with “N-Cyclopropyl 2-bromo-6-fluorobenzylamine” are not specified in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPCGISPNVNOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742756
Record name N-[(2-Bromo-6-fluorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl 2-bromo-6-fluorobenzylamine

CAS RN

1355247-19-6
Record name N-[(2-Bromo-6-fluorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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